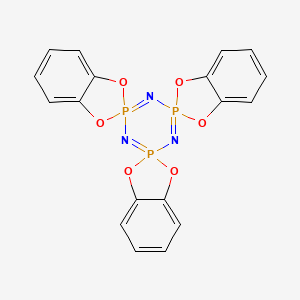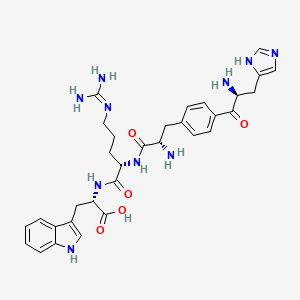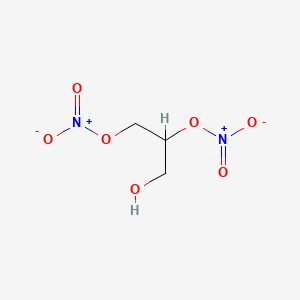
5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, PPOH, and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and other cellular processes. This compound has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone has a range of biochemical and physiological effects. These include anti-inflammatory effects, antioxidant effects, and potential anti-cancer effects. This compound has also been found to have potential as a treatment for other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone in lab experiments is its relatively low toxicity. This compound has been found to be relatively safe for use in cell culture and animal studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on 5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone. One area of interest is in the development of new drugs and therapies based on this compound. Researchers are also interested in further exploring the mechanism of action of this compound, as well as its potential applications in the treatment of other diseases. Additionally, there is interest in developing new synthesis methods for this compound that may be more efficient and cost-effective.
Synthesis Methods
The synthesis of 5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone involves a multi-step process that begins with the reaction of p-methoxyphenylacetic acid with thionyl chloride. This reaction produces p-methoxyphenylacetyl chloride, which is then reacted with hydroxylamine hydrochloride to produce the corresponding hydroxamic acid. The hydroxamic acid is then reacted with formaldehyde and a base to produce the final product, 5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone.
Scientific Research Applications
5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the development of new drugs and therapies. This compound has been found to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases.
properties
IUPAC Name |
5-(hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-9-4-2-8(3-5-9)12-6-10(7-13)16-11(12)14/h2-5,10,13H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBGOVOZPRMHNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962778 |
Source


|
| Record name | 5-(Hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone | |
CAS RN |
42902-32-9 |
Source


|
| Record name | Cytoxazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042902329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6S,7R)-2-azaspiro[5.5]undecan-7-ol](/img/structure/B1197930.png)






![4-[(1-Naphthalenylamino)-oxomethyl]benzene-1,3-dicarboxylic acid](/img/structure/B1197940.png)





